E3 Ligase Ligand-linker Conjugate 45 mechanism of action
E3 Ligase Ligand-linker Conjugate 45 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand-linker Conjugate 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 45, also known as cIAP1 Ligand-Linker Conjugate 9, is a key chemical tool utilized in the development of targeted protein degraders. Specifically, it is a component of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a linker. The fundamental mechanism of action of a SNIPER employing this conjugate is to induce the degradation of a specific target protein through the ubiquitin-proteasome system.
The SNIPER molecule, assembled using the E3 Ligase Ligand-linker Conjugate 45, is heterobifunctional. One end binds to the target protein of interest, and the other end, via the cIAP1 ligand, recruits the cIAP1 E3 ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. A significant feature of SNIPERs that recruit IAPs is their potential to induce the simultaneous degradation of both the target protein and the IAP itself, which can be advantageous in cancer therapy where IAPs are often overexpressed.[1]
Data Presentation
| Compound Name | Target Protein | E3 Ligase Ligand | DC50 (µM) for Target Protein Degradation | Reference Cell Line |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 | Not Specified |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 | Not Specified |
| SNIPER-3 | BCR-ABL | Bestatin | 30 | K562 |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
The mechanism of action for a SNIPER utilizing E3 Ligase Ligand-linker Conjugate 45 is a multi-step process that hijacks the cell's natural protein disposal system.
Caption: Mechanism of action of a SNIPER utilizing a cIAP1 ligand.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a SNIPER molecule constructed with E3 Ligase Ligand-linker Conjugate 45.
Quantitative Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation induced by the SNIPER molecule and to calculate the DC50 value.
Caption: Workflow for Quantitative Western Blotting.
Materials:
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Cell line expressing the target protein
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SNIPER compound
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132)
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific to the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the SNIPER compound or DMSO for the desired time (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor to confirm proteasome-dependent degradation.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex consisting of the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
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Cell line expressing the target protein
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SNIPER compound
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DMSO (vehicle control)
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MG132
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Ice-cold PBS
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Non-denaturing lysis buffer with protease inhibitors
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Primary antibody for immunoprecipitation (e.g., anti-cIAP1)
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Isotype control IgG
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Protein A/G magnetic beads
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Wash buffer
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Elution buffer
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Primary antibodies for Western blotting (anti-target protein and anti-cIAP1)
Procedure:
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Cell Treatment: Culture cells and pre-treat with MG132 to inhibit protein degradation. Then, treat with the SNIPER compound or DMSO for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
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Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
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Immunoprecipitation: Incubate the cell lysates with an anti-cIAP1 antibody or an isotype control IgG overnight at 4°C.
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Complex Capture: Add Protein A/G magnetic beads to the lysates and incubate to capture the antibody-protein complexes.
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Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads.
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Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein. The detection of the target protein in the sample immunoprecipitated with the anti-cIAP1 antibody (but not in the IgG control) confirms the formation of the ternary complex.
